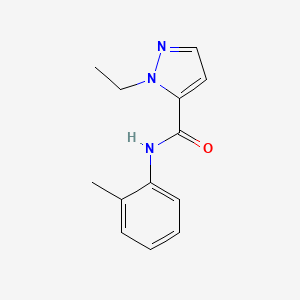

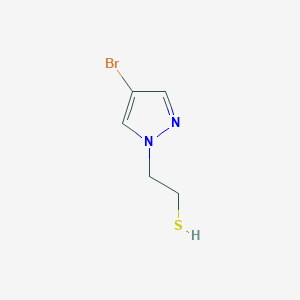

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide, commonly known as ETPCA, is a chemical compound that has garnered interest in scientific research due to its potential application in various fields.

Scientific Research Applications

Corrosion Inhibition

Pyranpyrazole derivatives, including compounds structurally related to 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide, have been investigated for their corrosion inhibition properties. For instance, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate was found to exhibit a high corrosion inhibition efficiency of 98.8% at a concentration of 100 mg/L on mild steel in the industrial pickling process. The study utilized gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods. The surface morphology of the mild steel was examined using scanning electron microscopy (SEM) and atomic force microscopy (AFM), confirming the formation of an adsorbed film on the metal surface. The inhibitors were shown to follow the Langmuir adsorption isotherm, and Density Functional Theory (DFT) was used to understand the donor-acceptor relationship between inhibitors and metal (Dohare, P., Ansari, K. R., Quraishi, M., & Obot, I., 2017).

Organic Synthesis and Biological Evaluation

In the realm of organic chemistry and medicinal applications, derivatives of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide have been synthesized and evaluated for various activities. A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared, showcasing the versatility of pyrazole derivatives in drug discovery. These compounds were evaluated for their cytotoxicity against C. elegans, highlighting the potential of pyrazole derivatives in biological studies (Donohue, B. A., Michelotti, E., Reader, J., Reader, V., Stirling, M., & Tice, C., 2002).

Antitumor and Antiviral Activities

Further illustrating the biomedical relevance, novel pyrazolo[5,1-f][1,6]naphthyridine-carboxamide derivatives were synthesized and evaluated for their affinity at CB1 and CB2 receptors. Among these derivatives, compounds exhibited high CB2 receptor affinity and selectivity, showing antagonist/inverse agonist properties. This study underscores the potential of pyrazole derivatives in the development of new therapeutic agents targeting cannabinoid receptors (Dore, A., Asproni, B., Scampuddu, A., Gessi, S., Murineddu, G., Cichero, E., Fossa, P., Merighi, S., Bencivenni, S., & Pinna, G., 2016).

properties

IUPAC Name |

2-ethyl-N-(2-methylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-16-12(8-9-14-16)13(17)15-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILUZWGQBANEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)

methanone N-phenylhydrazone](/img/structure/B2575288.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)

![methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine](/img/structure/B2575299.png)

![Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2575303.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2575304.png)

![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)

![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)